methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE is a chemical compound with a complex structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE typically involves the reaction of methyl 4-aminobenzoate with (2E)-2-(N-hydroxyimino)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 2-{[2-(HYDROXYIMINO)ACETYL]AMINO}BENZOATE
- METHYL 4-AMINOBENZOATE
- METHYL 4-ACETAMIDOBENZOATE
Uniqueness
METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE is unique due to its specific structural features, such as the N-hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H10N2O4 |
---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
methyl 4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoate |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(14)7-2-4-8(5-3-7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)/b11-6+ |
InChI-Schlüssel |
WQVZSNJAOOYOPF-IZZDOVSWSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=N/O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.